



Application Notes and Protocols for the Enzymatic Synthesis of Poly(ethylene phthalate)

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Compound of Interest		
Compound Name:	Ethylene phthalate	
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These application notes provide an overview and detailed protocols for the enzymatic synthesis of poly(**ethylene phthalate**) (PET). While the enzymatic degradation of PET is widely studied, its synthesis using enzymes represents a growing field of interest in green chemistry and biocompatible polymer development. The protocols outlined below are based on established principles of lipase-catalyzed polycondensation of aromatic polyesters.

Introduction

Poly(ethylene phthalate) is a widely used thermoplastic polymer with numerous applications in packaging, textiles, and biomedical devices. Conventional chemical synthesis of PET often requires high temperatures, high pressures, and metal-based catalysts, which can lead to undesirable side reactions and environmental concerns. Enzymatic synthesis offers a milder and more selective alternative, potentially leading to polymers with controlled structures and enhanced biocompatibility.[1][2]

The key enzymes for polyester synthesis are lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), commercially available as Novozym® 435.[3][4] These enzymes can catalyze the polycondensation of diacids or their esters with diols to form polyesters.[5][6] The reaction is a reversible esterification, and to drive the equilibrium towards polymerization, the removal of the condensation byproduct (e.g., water or methanol) is crucial. [7]



Key Reaction Pathways

The enzymatic synthesis of PET can be approached through two primary polycondensation routes:

- Direct Esterification: Polycondensation of terephthalic acid (TPA) and ethylene glycol (EG).
- Transesterification: Polycondensation of dimethyl terephthalate (DMT) and ethylene glycol (EG).[9]

Quantitative Data on Enzymatic Synthesis of Aromatic Polyesters

Due to the limited availability of extensive data specifically for the enzymatic synthesis of PET, the following tables summarize quantitative data from studies on the enzymatic synthesis of various aromatic-aliphatic polyesters. This data provides valuable insights into expected outcomes and effective reaction conditions.

Table 1: Lipase-Catalyzed Polycondensation of Aromatic Diesters and Diols



Diacid/ Diester	Diol	Enzym e	Solven t	Temp. (°C)	Time (h)	M _n (Da)	PDI	Refere nce
Dimeth yl terepht halate	1,4- Butane diol	Proteas e (B. lichenif ormis)	THF	-	-	400- 1000	-	[7]
Divinyl adipate	1,4- Butane diol	Lipase PC	Diisopr opyl ether	45	48	21,000	-	[5]
Divinyl isophth alate	1,6- Hexane diol	Lipase CA	Heptan e	60	48	7,200	-	[5]
Adipic acid	1,8- Octane diol	CALB	-	70	24	17,800	-	[10]
Sebacic acid	1,6- Hexane diol	Novozy m 435	Solvent -free	90	96	>27,000 (Mw)	-	[10]
Dimeth yl furan- 2,5- dicarbo xylate	1,10- Decane diol	Novozy m 435	Diphen yl ether	140	-	51,600	-	[2]

 M_n : Number-average molecular weight; PDI: Polydispersity Index (M_n/M_n)

Experimental Protocols

The following are detailed protocols for the lab-scale enzymatic synthesis of PET.

Protocol 1: Enzymatic Polycondensation of Dimethyl Terephthalate (DMT) and Ethylene Glycol (EG)



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- Dimethyl terephthalate (DMT)
- Ethylene glycol (EG)
- Novozym® 435 (immobilized Candida antarctica lipase B)
- Diphenyl ether (solvent)
- Methanol (for washing)
- Chloroform (for polymer dissolution)
- Hexane (for polymer precipitation)
- Molecular sieves (3Å, activated)
- 2. Equipment:
- Three-neck round-bottom flask
- · Magnetic stirrer with heating mantle
- Vacuum pump and vacuum line with a cold trap
- Condenser
- Nitrogen inlet
- Thermometer/temperature probe
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- 3. Procedure:
- Monomer and Enzyme Preparation:



- Dry DMT and EG under vacuum prior to use.
- Activate molecular sieves by heating at 250-300°C for at least 3 hours under vacuum.
- Dry Novozym® 435 under vacuum at room temperature for 24 hours.

Reaction Setup:

- To a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a condenser connected to a vacuum line, add DMT (e.g., 1 molar equivalent) and diphenyl ether (e.g., 200% w/w of total monomers).
- Heat the mixture to the desired reaction temperature (e.g., 90°C) under a gentle stream of nitrogen with stirring until the DMT is completely dissolved.
- Add ethylene glycol (e.g., 1.2 molar equivalents) to the reaction mixture.
- Add activated molecular sieves (e.g., 10% w/w of monomers) to adsorb water.
- Add Novozym® 435 (e.g., 10% w/w of total monomers).[11]
- Polycondensation Reaction:
 - Maintain the reaction mixture at the set temperature (e.g., 90°C) with continuous stirring.
 - After an initial period under nitrogen (e.g., 2 hours), apply a vacuum (e.g., reduced pressure) to facilitate the removal of the methanol byproduct, which will be collected in the cold trap.[7]
 - Continue the reaction for the desired duration (e.g., 48-72 hours).
- Polymer Isolation and Purification:
 - Stop the reaction by cooling the flask to room temperature and removing the vacuum.
 - Add chloroform to dissolve the polymer.
 - Remove the enzyme and molecular sieves by filtration. The enzyme can be washed with methanol, dried, and stored for potential reuse.



- Concentrate the filtrate using a rotary evaporator to remove the bulk of the chloroform and diphenyl ether.
- Precipitate the polymer by adding the concentrated solution dropwise into an excess of cold hexane with vigorous stirring.
- Collect the precipitated polymer by filtration.
- Wash the polymer with fresh hexane to remove any residual solvent and unreacted monomers.
- Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50°C)
 until a constant weight is achieved.

Protocol 2: Characterization of Synthesized Poly(ethylene phthalate)

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Purpose: To confirm the chemical structure of the synthesized PET and to determine the number-average molecular weight (M_n) by end-group analysis.
- Procedure:
 - Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., a mixture of deuterated chloroform and trifluoroacetic acid).
 - Acquire ¹H NMR and ¹³C NMR spectra.
 - Identify the characteristic peaks for the repeating units and the end groups (hydroxyl and methyl ester).
 - \circ Calculate M_n by comparing the integral of the repeating unit protons to the integral of the end-group protons.
- 2. Gel Permeation Chromatography (GPC):



 Purpose: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_n), and the polydispersity index (PDI = M_n/M_n).

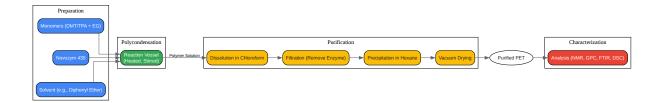
Procedure:

- Dissolve the polymer in a suitable GPC solvent (e.g., hexafluoroisopropanol or a mixture of chloroform and trifluoroacetic acid).
- Filter the solution through a syringe filter (e.g., 0.22 μm PTFE).
- Inject the sample into the GPC system.
- Analyze the data using a calibration curve generated from polystyrene or poly(methyl methacrylate) standards.
- 3. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Purpose: To identify the functional groups present in the synthesized polymer and confirm the formation of ester bonds.
- Procedure:
 - Prepare a thin film of the polymer by casting from a solution or by preparing a KBr pellet.
 - Acquire the FTIR spectrum.
 - Identify the characteristic absorption bands for C=O stretching of the ester (around 1720 cm⁻¹), C-O stretching (around 1240 cm⁻¹ and 1100 cm⁻¹), and the aromatic ring.
- 4. Differential Scanning Calorimetry (DSC):
- Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and the melting temperature (T_m).
- Procedure:
 - Accurately weigh a small amount of the polymer into a DSC pan.



- Heat the sample to a temperature above its expected melting point, then cool it down, and heat it again at a controlled rate (e.g., 10°C/min).
- Determine T₉ and T_m from the second heating scan.

Visualizations Enzymatic Synthesis Workflow

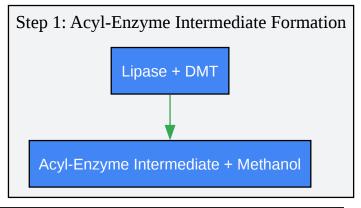


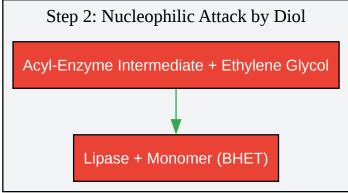
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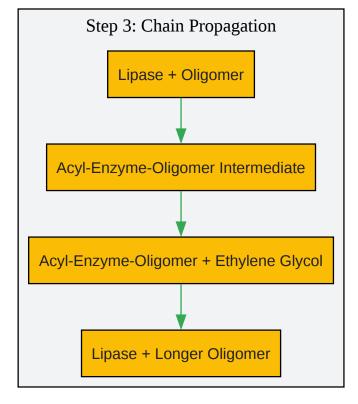
Caption: Workflow for the enzymatic synthesis of PET.

Proposed Lipase Catalysis Mechanism









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Caption: Proposed mechanism for lipase-catalyzed PET synthesis.



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